5-methyl-3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
6-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-4-NITRO-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that belongs to the class of triazinoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-4-NITRO-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting from readily available starting materials
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazinoindole ring system.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiol reagents.
Nitration: The nitro group is introduced via nitration reactions, typically using nitric acid or other nitrating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in various substitution reactions, especially at the indole and benzothiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-4-NITRO-2,1,3-BENZOTHIADIAZOLE has shown potential in several scientific research areas:
Medicinal Chemistry: The compound has been investigated for its anticancer properties, particularly as an iron chelator that can inhibit cancer cell proliferation.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-4-NITRO-2,1,3-BENZOTHIADIAZOLE involves its interaction with molecular targets such as iron ions. By chelating iron, the compound can disrupt essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis . The pathways involved include the mitochondrial pathway, as indicated by changes in proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole derivatives
Uniqueness
6-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-4-NITRO-2,1,3-BENZOTHIADIAZOLE stands out due to its combination of a triazinoindole core with both sulfanyl and nitro functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H9N7O2S2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
6-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-4-nitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C16H9N7O2S2/c1-22-11-5-3-2-4-9(11)13-15(22)17-16(19-18-13)26-8-6-10-14(21-27-20-10)12(7-8)23(24)25/h2-7H,1H3 |
InChI Key |
RKRCPGPKMBXADU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=CC5=NSN=C5C(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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